2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound with the molecular formula C14H18BNO6. This compound is notable for its unique structure, which includes a nitro group, a methyl group, and a boronic ester group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as boric acid esters, are often used in organic synthesis and medicinal chemistry .
Mode of Action
It’s known that boric acid esters, like this compound, often participate in reactions as intermediates .
Result of Action
Compounds with similar structures are often used in organic synthesis and medicinal chemistry, suggesting potential applications in these fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various aryl derivatives .
Scientific Research Applications
2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Material Science: It is used in the development of new materials with specific properties.
Biological Research: The compound can be used in the study of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a nitro group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a fluoro group and a benzoate ester.
Uniqueness
2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its combination of a nitro group, a methyl group, and a boronic ester group. This combination provides distinct reactivity and makes it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO6/c1-8-10(12(17)18)6-9(7-11(8)16(19)20)15-21-13(2,3)14(4,5)22-15/h6-7H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHTTXNLIZTRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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